(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Overview
Description
(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolone ring, a hydroxyl group, and a piperidine moiety.
Preparation Methods
The synthesis of (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves several steps. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-(4-methylpiperidin-1-yl)thiazolidin-4-one under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents like thionyl chloride, forming halogenated derivatives.
Addition: The compound can participate in addition reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Scientific Research Applications
(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Comparison with Similar Compounds
When compared to similar compounds, (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Cetylpyridinium chloride: A quaternary ammonium compound used as an antiseptic.
Domiphen bromide: A compound structurally similar to cetylpyridinium chloride, used for its antimicrobial properties.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-6-8-18(9-7-11)16-17-15(20)14(21-16)10-12-2-4-13(19)5-3-12/h2-5,10-11,19H,6-9H2,1H3/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVQVHPYLWLIEP-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200809 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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